molecular formula C9H4ClNO5 B8276529 7-Chloro-4-hydroxy-3-nitro-coumarin

7-Chloro-4-hydroxy-3-nitro-coumarin

Cat. No.: B8276529
M. Wt: 241.58 g/mol
InChI Key: WLXORWBDJTUCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-hydroxy-3-nitro-coumarin is a useful research compound. Its molecular formula is C9H4ClNO5 and its molecular weight is 241.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

7-Chloro-4-hydroxy-3-nitro-coumarin exhibits promising anticancer activity. Research indicates that coumarin derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and regulating cell proliferation. Notably:

  • Mechanism of Action : Compounds like this compound have been shown to induce apoptosis in cancer cells through multiple pathways, including the MAPK signaling pathway and inhibition of NEDD8 activating enzyme, which is crucial for cancer cell survival .
  • Cell Lines Tested : Studies have demonstrated significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cell lines. For instance, the compound exhibited stronger inhibition of A549 cells compared to HeLa cells, highlighting its potential as an anticancer agent .
  • Case Studies : In vitro studies have reported that treatment with this compound resulted in a dose-dependent decrease in cell viability and invasion capabilities in A549 cells .

Antibacterial Properties

The antibacterial efficacy of this compound has been evaluated against various strains:

  • Tested Strains : The compound was tested against Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. Results indicated that it has a pronounced inhibitory effect on Klebsiella pneumoniae, making it a candidate for further development as an antibacterial agent .
  • Mechanism : The antibacterial action is attributed to the compound's ability to disrupt bacterial cell wall synthesis and function, although specific mechanisms remain under investigation.

Neuroprotective Effects

Recent studies suggest that this compound may also possess neuroprotective properties:

  • Alzheimer’s Disease Research : Molecular docking studies have indicated that coumarin derivatives can act as acetylcholinesterase inhibitors, which are critical for treating cognitive dysfunction associated with Alzheimer’s disease. The compound has shown potential in ameliorating memory deficits in animal models .

Quantum Chemical Analysis and Spectroscopy

The characterization of this compound through various spectroscopic methods has provided insights into its electronic properties:

  • Spectroscopic Techniques : Fourier-transform infrared (FTIR), Raman spectroscopy, and UV-visible spectroscopy were utilized to study the compound's vibrational modes and electronic transitions. These analyses support its bioactivity and help elucidate the structure-function relationship crucial for drug design .

Summary Table of Applications

Application TypeActivityNotable Findings
AnticancerInduces apoptosisStrong inhibition of A549 cells
AntibacterialEffective against bacteriaSignificant activity against Klebsiella pneumoniae
NeuroprotectiveAcetylcholinesterase inhibitorPotential benefits for Alzheimer’s treatment

Properties

Molecular Formula

C9H4ClNO5

Molecular Weight

241.58 g/mol

IUPAC Name

7-chloro-4-hydroxy-3-nitrochromen-2-one

InChI

InChI=1S/C9H4ClNO5/c10-4-1-2-5-6(3-4)16-9(13)7(8(5)12)11(14)15/h1-3,12H

InChI Key

WLXORWBDJTUCLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=O)C(=C2O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.